Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Overview
Description
Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another common method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to increase yield and purity. The specific methods can vary depending on the desired derivative and its applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: These compounds have shown promise in the treatment of various diseases, including cancer and microbial infections.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals
Mechanism of Action
The mechanism of action of Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact pathways can vary depending on the specific biological context and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group, for example, can undergo hydrolysis to yield the corresponding acid, providing additional versatility in chemical synthesis .
Properties
IUPAC Name |
ethyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-10(14)7-12(16)8-5-3-4-6-9(8)13-11(12)15/h3-6,16H,2,7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUOTYAJDSTUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C2=CC=CC=C2NC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311838 | |
Record name | Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64230-54-2 | |
Record name | NSC246035 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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